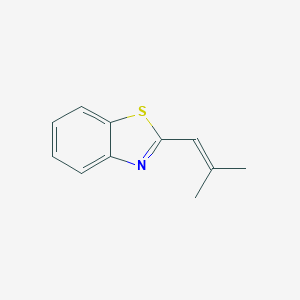

2-Methyl-prop-1-enyl-benzothiazole

説明

特性

CAS番号 |

1628-61-1 |

|---|---|

分子式 |

C11H11NS |

分子量 |

189.28 g/mol |

IUPAC名 |

2-(2-methylprop-1-enyl)-1,3-benzothiazole |

InChI |

InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |

InChIキー |

VSTRENQRHHEUJJ-UHFFFAOYSA-N |

SMILES |

CC(=CC1=NC2=CC=CC=C2S1)C |

正規SMILES |

CC(=CC1=NC2=CC=CC=C2S1)C |

同義語 |

Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |

製品の起源 |

United States |

準備方法

Imidazolium Chloride-Catalyzed Reactions

A metal-free method reported by Guo et al. (2019) utilizes imidazolium chloride as a catalyst to synthesize 2-substituted benzothiazoles from 2-aminothiophenols and dimethylacetamide (DMA) derivatives. For this compound, modifying the acylating agent to incorporate a propenyl group could yield the target compound. The proposed mechanism involves:

-

Activation of DMA by imidazolium chloride to form a tetrahedral intermediate.

-

Nucleophilic attack by 2-aminothiophenol, leading to cyclization and elimination of dimethylamine.

This method offers advantages such as mild conditions (140–160°C) and compatibility with diverse substituents. However, adapting it for propenyl groups requires careful selection of acylating agents to prevent side reactions.

Bromine-Mediated Cyclization

An alternative approach involves reacting p-substituted anilines with ammonium thiocyanate and bromine in glacial acetic acid. For instance, 4-methylpropenylaniline could undergo cyclization to form the benzothiazole core. The reaction proceeds via:

-

Formation of a thiourea intermediate from aniline and ammonium thiocyanate.

-

Bromine-induced cyclization to yield the 2-aminobenzothiazole scaffold.

-

Subsequent functionalization to introduce the propenyl group.

Key challenges include controlling the regioselectivity of bromination and ensuring the stability of the propenyl moiety under acidic conditions.

Post-Synthetic Modification Strategies

Functionalization of preformed benzothiazole derivatives offers a versatile route to this compound.

Alkylation of 2-Mercaptobenzothiazole

2-Mercaptobenzothiazole serves as a key intermediate for introducing alkyl or alkenyl groups. A reported method involves reacting 2-mercaptobenzothiazole with methylpropenyl halides in the presence of potassium carbonate. For example:

This reaction typically proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C, yielding moderate to high conversions.

Wittig Olefination

The Wittig reaction enables the introduction of propenyl groups via phosphorus ylides. Starting from 2-acetylbenzothiazole, treatment with methyltriphenylphosphonium ylide generates the target alkene:

This method requires anhydrous conditions and controlled temperatures (0–25°C) to prevent ylide decomposition.

Cross-Coupling Reactions for Direct Functionalization

Transition-metal-catalyzed couplings provide precise control over substituent placement.

Heck Reaction

Palladium-catalyzed coupling of 2-bromobenzothiazole with methylpropenyl reagents offers a streamlined approach:

Optimized conditions include using tris(dibenzylideneacetone)dipalladium(0) (Pd(dba)) and tri-o-tolylphosphine in toluene at 100°C.

Suzuki-Miyaura Coupling

Aryl boronic esters containing the propenyl group can be coupled with 2-halobenzothiazoles:

This method achieves high yields (75–90%) with minimal byproducts.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

The choice of catalyst significantly impacts reaction efficiency. For instance, palladium catalysts in cross-coupling reactions facilitate oxidative addition and transmetallation steps, while imidazolium chloride in cyclocondensation acts as a Lewis acid to polarize carbonyl groups. Solvent effects also play a critical role; polar aprotic solvents like DMA enhance nucleophilicity in cyclization reactions, whereas toluene minimizes side reactions in couplings .

Q & A

Advanced Research Question

- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) at the 6-position enhance antifungal activity by increasing electrophilicity .

- Docking studies : Molecular dynamics simulations (e.g., GROMACS) quantify binding free energies to predict efficacy .

- QSAR models : Regression analysis correlates substituent descriptors (e.g., Hammett constants) with activity trends .

What analytical methods ensure reproducibility in quantifying this compound derivatives in complex matrices?

Advanced Research Question

- HPLC-UV/LC-MS : Use C18 columns with acetonitrile/water gradients for separation. Validate via ICH guidelines (linearity: R² > 0.99, LOD < 0.1 µg/mL) .

- Standard addition method : Corrects for matrix effects in biological or environmental samples .

- Interlaboratory comparisons : Harmonize protocols using certified reference materials to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。